molecular formula C16H17ClN4O4 B10981832 N-{[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine

N-{[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine

Cat. No.: B10981832
M. Wt: 364.78 g/mol
InChI Key: BJKFCXQZNALINA-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrazole ring, which are linked to an acetylglycylglycine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions to form the pyrazole intermediate.

    Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with glycylglycine: The acetylated pyrazole is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Chlorophenyl derivatives: These compounds contain the chlorophenyl group and may exhibit similar chemical reactivity.

    Acetylglycylglycine derivatives: These compounds contain the acetylglycylglycine moiety and may have similar applications in chemistry and biology.

The uniqueness of N-{[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN4O4

Molecular Weight

364.78 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17ClN4O4/c1-9-12(6-13(22)18-7-14(23)19-8-15(24)25)16(21-20-9)10-2-4-11(17)5-3-10/h2-5H,6-8H2,1H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)

InChI Key

BJKFCXQZNALINA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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